molecular formula C3H7N5 B183018 1-ethyl-1H-tetrazol-5-amine CAS No. 65258-53-9

1-ethyl-1H-tetrazol-5-amine

Cat. No. B183018
CAS RN: 65258-53-9
M. Wt: 113.12 g/mol
InChI Key: WGPNLKPTYJCEKI-UHFFFAOYSA-N
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Description

1-Ethyl-1H-tetrazol-5-amine is a derivative of tetrazole, a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their presence in many bioactive compounds and drugs. They are also utilized as bidentate ligands in coordination chemistry, metal-organic frameworks, bioimaging, photo-imaging, explosives, propellants, and high-energy materials .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as 1-ethyl-1H-tetrazol-5-amine, can be achieved through various methods. One such method is the multi-component reaction (MCR) Ugi-azide, which has been used to synthesize a series of 1,5-disubstituted-1H-tetrazoles with moderate to excellent yields ranging from 80 to 95%. In this process, propargyl amine is used as a component, varying the aldehyde and isocyanide components to achieve different substitutions on the tetrazole ring .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-ethyl-1H-tetrazol-5-amine is not detailed in the provided papers, the general structure of tetrazoles is well-understood. Tetrazoles typically have a ring structure with significant resonance stabilization due to the presence of multiple nitrogen atoms, which can contribute to their reactivity and the formation of coordination compounds .

Chemical Reactions Analysis

Tetrazoles, including 1-ethyl-1H-tetrazol-5-amine, can participate in various chemical reactions due to their reactive nature. The presence of multiple nitrogen atoms allows for the formation of coordination compounds with metals, and the heterocyclic ring can be involved in substitution reactions to create a wide array of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-1H-tetrazol-5-amine would be influenced by its tetrazole core and ethyl substitution. Tetrazoles are generally known for their high nitrogen content, which can lead to high energy density, making them useful in applications such as explosives and propellants. The specific properties such as melting point, solubility, and stability would depend on the particular substituents and their interactions .

Scientific Research Applications

  • Chemical Synthesis

    • 1-ethyl-1H-tetrazol-5-amine is a chemical compound with the molecular formula C3 H7 N5 . It’s used in various chemical reactions and syntheses .
    • The compound is a solid at room temperature and has a molecular weight of 113.12 .
  • Medicinal and Pharmaceutical Applications

    • Tetrazole and its derivatives, including 1-ethyl-1H-tetrazol-5-amine, play a very important role in medicinal and pharmaceutical applications .
    • The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as using water as a solvent, under moderate conditions, and with non-toxic extractions .
    • These methods typically yield good to excellent results .
  • DNA Synthesis in Biochemistry

    • Dilute 1H-tetrazol-5-amine in acetonitrile is used for DNA synthesis in biochemistry .
    • The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
  • Antimicrobial Agents

    • 1H-tetrazol-5-amine based compounds have been used in the design and synthesis of novel antimicrobial agents .
    • These agents have been evaluated for their affinity to DNA topoisomerase IV and gyrase, supported by molecular docking studies .
  • Click Chemistry

    • Click chemistry is a type of chemical synthesis that is often used in the creation of small molecule libraries for use in the development of pharmaceuticals and agrochemicals .
    • 1-ethyl-1H-tetrazol-5-amine and its derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, under moderate conditions, with non-toxic extractions, and with good to excellent yields .
    • The application of docking in a targeted drug-delivery system is a huge benefit .
  • Green Primary Explosives

    • Some compounds, including those based on 1-ethyl-1H-tetrazol-5-amine, have suitable impact and friction sensitivities and are free of toxic metals .
    • These compounds fall within the green primary explosives group, and several of the new organic salts exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .
  • Molecular Docking

    • Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
    • Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for instance, scoring functions .
    • The application of docking in a targeted drug-delivery system is a huge benefit .
  • Design and Synthesis of Antimicrobials

    • Tetrazoles, including 1-ethyl-1H-tetrazol-5-amine, have been found to be more effective antimicrobials than corresponding thioureas .
    • It was recognized in recent studies that the introduction of variable constituents to the phenyl ring will result in the induction of antimicrobial activity .

Safety And Hazards

The safety information for 1-ethyl-1H-tetrazol-5-amine is available in the form of a Material Safety Data Sheet (MSDS) . It is recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

1-ethyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2-8-3(4)5-6-7-8/h2H2,1H3,(H2,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPNLKPTYJCEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308650
Record name 1-ethyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-tetrazol-5-amine

CAS RN

65258-53-9
Record name 1-Ethyl-5-aminotetrazole
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Record name 1-ethyl-1H-tetrazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,2,3,4-tetrazol-5-amine
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Record name 1-ETHYL-1H-TETRAZOL-5-AMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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